molecular formula C13H16O3 B13532792 2-((2,3-Dihydrobenzofuran-5-yl)methyl)butanoic acid

2-((2,3-Dihydrobenzofuran-5-yl)methyl)butanoic acid

Cat. No.: B13532792
M. Wt: 220.26 g/mol
InChI Key: HKFDOAFTSIWDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid is a chemical compound that features a benzofuran ring, which is a fused ring system containing both benzene and furan rings

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or platinum catalysts for ring closure, acids for cyclization, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid include other benzofuran derivatives such as:

Uniqueness

What sets 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid apart from other similar compounds is its specific substitution pattern and the presence of the butanoic acid moiety.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)butanoic acid

InChI

InChI=1S/C13H16O3/c1-2-10(13(14)15)7-9-3-4-12-11(8-9)5-6-16-12/h3-4,8,10H,2,5-7H2,1H3,(H,14,15)

InChI Key

HKFDOAFTSIWDJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.